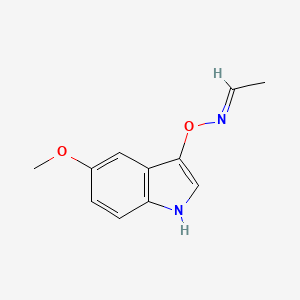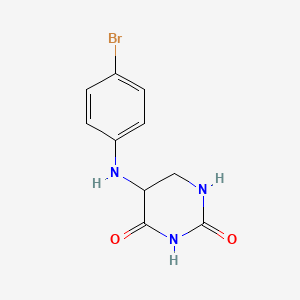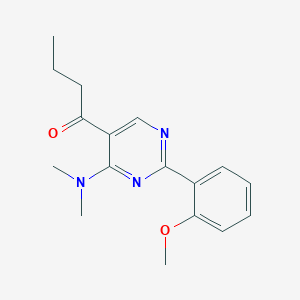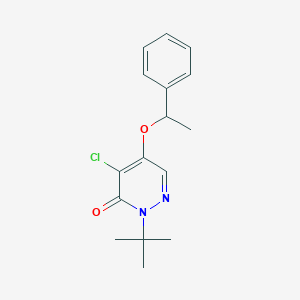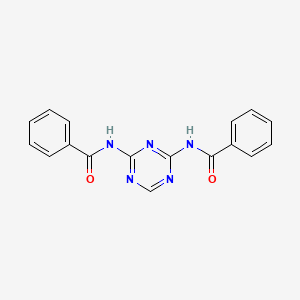
N,N'-(1,3,5-Triazine-2,4-diyl)dibenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(1,3,5-Triazine-2,4-diyl)dibenzamide: is a chemical compound characterized by the presence of a triazine ring substituted with two benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,3,5-Triazine-2,4-diyl)dibenzamide typically involves the reaction of cyanuric chloride with benzamide under controlled conditions. The process can be summarized as follows:
Starting Materials: Cyanuric chloride and benzamide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: Cyanuric chloride is added to a solution of benzamide and triethylamine. The mixture is stirred at a low temperature (0-5°C) to ensure controlled addition and reaction. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to complete the reaction.
Purification: The product is isolated by filtration, washed with cold solvent, and purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of N,N’-(1,3,5-Triazine-2,4-diyl)dibenzamide can be scaled up using similar reaction conditions but with optimized parameters for large-scale production. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: N,N’-(1,3,5-Triazine-2,4-diyl)dibenzamide can undergo various chemical reactions, including:
Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.
Oxidation and Reduction: While the triazine ring is relatively stable, the benzamide groups can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Substituted triazine derivatives.
Hydrolysis: Benzamide and triazine derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the benzamide groups.
Scientific Research Applications
Chemistry: N,N’-(1,3,5-Triazine-2,4-diyl)dibenzamide is used as a building block in the synthesis of more complex organic molecules. Its ability to undergo various substitution reactions makes it valuable in the development of new materials and catalysts.
Biology and Medicine: In biological research, this compound is investigated for its potential as an antimicrobial agent. Its structure allows for modifications that can enhance its activity against various pathogens.
Industry: In the industrial sector, N,N’-(1,3,5-Triazine-2,4-diyl)dibenzamide is used in the production of polymers and resins. Its stability and reactivity make it suitable for creating durable and high-performance materials.
Mechanism of Action
The mechanism of action of N,N’-(1,3,5-Triazine-2,4-diyl)dibenzamide depends on its application. In antimicrobial research, it is believed to interfere with the synthesis of nucleic acids or proteins in microorganisms, leading to their inhibition or death. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1,3,5-Triazine-2,4-diamine: Another triazine derivative with different substituents, used in herbicides.
N,N’-Diethyl-6-methoxy-1,3,5-triazine-2,4-diamine: Known for its use in agricultural chemicals.
Uniqueness: N,N’-(1,3,5-Triazine-2,4-diyl)dibenzamide is unique due to its dual benzamide substitution, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring stability and reactivity, such as in the synthesis of advanced materials and pharmaceuticals.
By understanding the synthesis, reactions, and applications of N,N’-(1,3,5-Triazine-2,4-diyl)dibenzamide, researchers can further explore its potential in various scientific and industrial fields.
Properties
CAS No. |
101601-74-5 |
|---|---|
Molecular Formula |
C17H13N5O2 |
Molecular Weight |
319.32 g/mol |
IUPAC Name |
N-(4-benzamido-1,3,5-triazin-2-yl)benzamide |
InChI |
InChI=1S/C17H13N5O2/c23-14(12-7-3-1-4-8-12)20-16-18-11-19-17(22-16)21-15(24)13-9-5-2-6-10-13/h1-11H,(H2,18,19,20,21,22,23,24) |
InChI Key |
DHKYKCXRJAMOKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=NC=N2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Aminopyrimidin-2-yl)sulfanyl]-2-pentyl-2-phenylcyclopentan-1-one](/img/structure/B12913046.png)
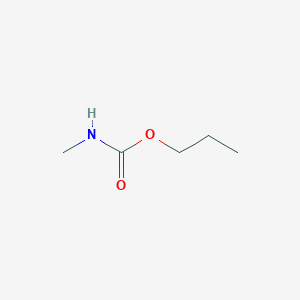
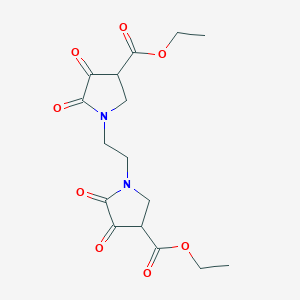

![3-Methoxy-6-(2-methoxyphenoxy)-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12913062.png)
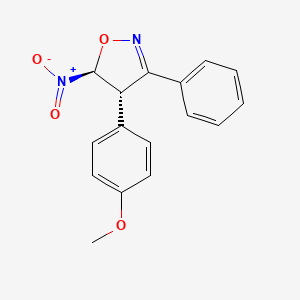
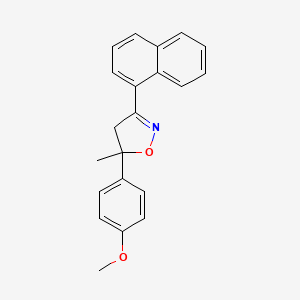


![N,N-Diethyl-2-{[5-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B12913122.png)
